5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves the halogenation of pyrrolo[2,3-c]pyridine derivatives. One common method includes the use of N-iodosuccinimide (NIS) for iodination and a chlorinating agent such as thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-c]pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-iodo-1H-pyrrolo[2,3-c]pyridine .
Scientific Research Applications
5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.
Comparison with Similar Compounds
- 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
- 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Comparison: 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a distinct entity in medicinal chemistry .
Properties
IUPAC Name |
5-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXXPKHKUUMVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696641 | |
Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-51-0 | |
Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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